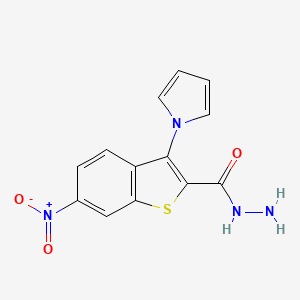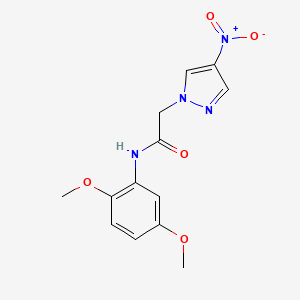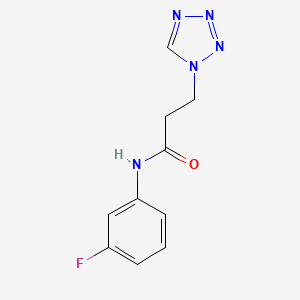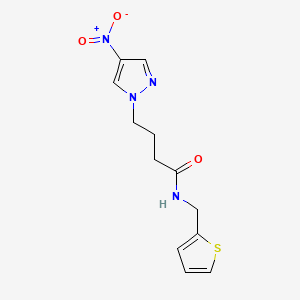![molecular formula C19H17FN4O4 B11490244 3-(2-fluorophenyl)-N-(2-{[(3-methoxyphenyl)carbonyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11490244.png)
3-(2-fluorophenyl)-N-(2-{[(3-methoxyphenyl)carbonyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-{[3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl]formamido}ethyl)-3-methoxybenzamide is a complex organic compound that features a combination of fluorophenyl, oxadiazole, and benzamide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl]formamido}ethyl)-3-methoxybenzamide typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via electrophilic aromatic substitution or through the use of fluorinated building blocks.
Coupling Reactions: The final coupling of the oxadiazole and fluorophenyl moieties with the benzamide structure is achieved through amide bond formation, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-{[3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl]formamido}ethyl)-3-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
N-(2-{[3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl]formamido}ethyl)-3-methoxybenzamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its properties may be exploited in the development of advanced materials, such as polymers and nanomaterials.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions, providing insights into cellular processes.
Mechanism of Action
The mechanism of action of N-(2-{[3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl]formamido}ethyl)-3-methoxybenzamide involves its interaction with specific molecular targets. The fluorophenyl and oxadiazole moieties may interact with enzymes or receptors, modulating their activity. The benzamide group can enhance binding affinity and specificity, leading to potent biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-methyl-butanamide: This compound shares the fluorophenyl group but differs in the presence of a boron-containing moiety.
Indole Derivatives: Compounds containing the indole nucleus exhibit diverse biological activities and can be compared based on their structural similarities and functional properties.
Uniqueness
N-(2-{[3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl]formamido}ethyl)-3-methoxybenzamide is unique due to its combination of fluorophenyl, oxadiazole, and benzamide groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C19H17FN4O4 |
|---|---|
Molecular Weight |
384.4 g/mol |
IUPAC Name |
3-(2-fluorophenyl)-N-[2-[(3-methoxybenzoyl)amino]ethyl]-1,2,4-oxadiazole-5-carboxamide |
InChI |
InChI=1S/C19H17FN4O4/c1-27-13-6-4-5-12(11-13)17(25)21-9-10-22-18(26)19-23-16(24-28-19)14-7-2-3-8-15(14)20/h2-8,11H,9-10H2,1H3,(H,21,25)(H,22,26) |
InChI Key |
YZFHTJGTBWWUNI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NCCNC(=O)C2=NC(=NO2)C3=CC=CC=C3F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(Adamantan-2-YL)-2-[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-YL]acetamide](/img/structure/B11490181.png)
![N-(3,5-dimethylphenyl)-2-{[7-(2-fluorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetamide](/img/structure/B11490188.png)
![N-(1,3-benzodioxol-5-ylmethyl)-3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B11490194.png)
![N-{4-[(3-hydroxy-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetyl]phenyl}cyclohexanecarboxamide](/img/structure/B11490213.png)
![2-[(6-bromonaphthalen-2-yl)oxy]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B11490231.png)



![2-chloro-8-(morpholin-4-ylsulfonyl)-6H-pyrido[1,2-a]quinazolin-6-one](/img/structure/B11490249.png)
![ethyl 1-[4-(dipropylamino)-6-methoxy-1,3,5-triazin-2-yl]-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B11490251.png)
![3-(4-Fluorophenyl)-5-oxo-7-[4-(prop-2-en-1-yloxy)phenyl]-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B11490255.png)
![N-[1-(3-methylbenzyl)-1H-pyrazol-3-yl]-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B11490260.png)
![2-({5-[(1,3-benzodioxol-5-yloxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B11490267.png)
